molecular formula C17H22N4O4S B2361373 N-(4-(N-(3-(6-oxopyridazin-1(6H)-yl)propyl)sulfamoyl)phenyl)butyramide CAS No. 1203286-78-5

N-(4-(N-(3-(6-oxopyridazin-1(6H)-yl)propyl)sulfamoyl)phenyl)butyramide

Cat. No.: B2361373
CAS No.: 1203286-78-5
M. Wt: 378.45
InChI Key: NGBFLYFBPRPISI-UHFFFAOYSA-N
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Description

N-(4-(N-(3-(6-oxopyridazin-1(6H)-yl)propyl)sulfamoyl)phenyl)butyramide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyridazinone ring, a sulfonamide group, and a butyramide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(3-(6-oxopyridazin-1(6H)-yl)propyl)sulfamoyl)phenyl)butyramide typically involves multiple steps. One common method includes the reaction of 6-oxopyridazin-1(6H)-yl derivatives with propylamine to form the intermediate product. This intermediate is then reacted with 4-sulfamoylphenylbutyramide under controlled conditions to yield the final compound. The reaction conditions often involve the use of solvents such as toluene and catalysts like aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization and filtration techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(3-(6-oxopyridazin-1(6H)-yl)propyl)sulfamoyl)phenyl)butyramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-(N-(3-(6-oxopyridazin-1(6H)-yl)propyl)sulfamoyl)phenyl)butyramide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(N-(3-(6-oxopyridazin-1(6H)-yl)propyl)sulfamoyl)phenyl)butyramide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N-(3-(6-oxopyridazin-1(6H)-yl)propyl)sulfamoyl)phenyl)acetamide
  • N-(4-(N-(3-(6-oxopyridazin-1(6H)-yl)propyl)sulfamoyl)phenyl)propionamide

Uniqueness

N-(4-(N-(3-(6-oxopyridazin-1(6H)-yl)propyl)sulfamoyl)phenyl)butyramide is unique due to its butyramide moiety, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds .

Properties

IUPAC Name

N-[4-[3-(6-oxopyridazin-1-yl)propylsulfamoyl]phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-2-5-16(22)20-14-7-9-15(10-8-14)26(24,25)19-12-4-13-21-17(23)6-3-11-18-21/h3,6-11,19H,2,4-5,12-13H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBFLYFBPRPISI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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